6-Chlorothiazolo[4,5-c]pyridine
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Overview
Description
6-Chlorothiazolo[4,5-c]pyridine is a heterocyclic compound with the molecular formula C6H3ClN2S. It is part of the thiazolo[4,5-c]pyridine family, which is known for its diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorothiazolo[4,5-c]pyridine typically involves the cyclization of pyridine derivatives with thiazole moieties. One common method involves the use of 1-(6-methoxypyridin-2-yl)-thiourea, which undergoes cyclization in the presence of lithium bromide and bromine in acetic acid to yield the target compound . The reaction conditions are generally mild, with the reaction being carried out at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production. The use of readily available reagents and mild reaction conditions makes this compound a viable candidate for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Chlorothiazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less documented.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. These reactions typically occur under mild conditions.
Oxidation and Reduction:
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield aminothiazolo[4,5-c]pyridine derivatives .
Scientific Research Applications
6-Chlorothiazolo[4,5-c]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used in the synthesis of novel compounds with potential pharmacological activities, such as antimicrobial, anti-inflammatory, and antitumor properties.
Biology: The compound has been studied for its interactions with various biological targets, including enzymes and receptors.
Industry: It is used in the development of new materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 6-Chlorothiazolo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), an enzyme involved in cell growth and survival pathways. The compound’s structure allows it to form strong interactions with the active site of the enzyme, thereby inhibiting its activity.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine: Another member of the thiazolo[4,5]pyridine family, known for its pharmacological activities.
Thiazolo[5,4-b]pyridine: Similar in structure but with different biological activities and applications.
Uniqueness
6-Chlorothiazolo[4,5-c]pyridine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can be further modified to yield a variety of derivatives with diverse biological activities. Its ability to inhibit PI3K also sets it apart from other similar compounds.
Properties
Molecular Formula |
C6H3ClN2S |
---|---|
Molecular Weight |
170.62 g/mol |
IUPAC Name |
6-chloro-[1,3]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C6H3ClN2S/c7-6-1-5-4(2-8-6)9-3-10-5/h1-3H |
InChI Key |
DVSOURNIXIOXKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1Cl)N=CS2 |
Origin of Product |
United States |
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